

Application Note: Chemoselective Nitration of 2,2-Dimethyl-1,3-benzodioxole

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Compound of Interest

Compound Name: *2,2-Dimethyl-5-nitro-1,3-benzodioxole*

CAS No.: 54186-68-4

Cat. No.: B189132

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Abstract

This guide details the experimental protocol for the regioselective mononitration of 2,2-dimethyl-1,3-benzodioxole (acetone catechol ketal) to synthesize **2,2-dimethyl-5-nitro-1,3-benzodioxole** (CAS: 54186-68-4).^{[1][2][3][4]} Unlike stable methylenedioxy analogs, the 2,2-dimethyl ketal functionality is acid-labile and prone to hydrolysis under aqueous acidic conditions.^{[3][4]} This protocol utilizes a mild, non-aqueous nitration system (HNO₃ in glacial acetic acid) to preserve the heterocycle while achieving high regioselectivity for the 5-position.^[3]

Strategic Analysis & Chemical Logic

Substrate Sensitivity & Selection of Nitrating Agent

The core challenge in nitrating 2,2-dimethyl-1,3-benzodioxole is the stability of the dioxole ring.^{[3][4]}

- **Acid Sensitivity:** The gem-dimethyl group introduces steric strain and stabilizes the carbocation intermediate formed during ring opening.[3][4] Consequently, this ketal hydrolyzes approx. times faster than the unsubstituted methylenedioxy acetal in aqueous acid.[3]
- **Exclusion of Mixed Acids:** Standard nitration conditions using sulfuric acid (mixed acid) generate water and heat, which will rapidly hydrolyze the substrate to 4-nitrocatechol and acetone.[3]
- **Solution:** The use of Nitric Acid in Glacial Acetic Acid provides an anhydrous medium that buffers the acidity, preventing ketal hydrolysis while maintaining sufficient electrophilicity for the activated aromatic ring.[3]

Regioselectivity Mechanism

The 1,3-benzodioxole ring is strongly activating and ortho/para directing.[3]

- **Positions 4/7 (Ortho):** Sterically hindered by the gem-dimethyl group and the adjacent oxygen lone pairs (Mills-Nixon effect).[3][4]
- **Positions 5/6 (Para):** Electronically favored and sterically accessible.[3]
- **Outcome:** The reaction yields almost exclusively the 5-nitro isomer.[3]

Experimental Protocol

Materials & Equipment

Component	Specification	Quantity (Scale)	Molar Eq.
Substrate	2,2-Dimethyl-1,3-benzodioxole	15.0 g	1.0 eq (100 mmol)
Reagent A	Nitric Acid (65-70%, d=1.3)[4]	10.0 mL	~1.5 eq
Solvent	Glacial Acetic Acid (Anhydrous)	100 mL total	N/A
Quench	Crushed Ice / DI Water	500 g	N/A
Purification	Ethanol or Methanol	~50 mL	N/A

Equipment:

- 250 mL 3-neck Round Bottom Flask (RBF)[3][4]
- Pressure-equalizing addition funnel[3][4]
- Thermometer (internal probe)[3][4]
- Magnetic stir plate & bar[3]
- Ice/Water bath[3][4]

Step-by-Step Procedure

Phase 1: Preparation of Nitrating Mixture[3]

- Charge: In a separate beaker, measure 30 mL of Glacial Acetic Acid.
- Addition: Carefully add 10.0 mL of Nitric Acid to the acetic acid.
- Cooling: Swirl to mix and cool to room temperature (exothermic mixing). Caution: Do not add acetic acid to nitric acid; always add nitric acid to the solvent.[3]

Phase 2: Reaction Setup

- **Substrate Dissolution:** In the 250 mL 3-neck RBF, dissolve 15.0 g of 2,2-Dimethyl-1,3-benzodioxole in 70 mL of Glacial Acetic Acid.
- **Temperature Control:** Place the flask in an ice/water bath. Cool the internal temperature to 10–15 °C.

Phase 3: Nitration (The Critical Step)[3]

- **Controlled Addition:** Transfer the Nitric/Acetic acid mixture to the addition funnel.
- **Rate:** Add the acid mixture dropwise over 30–45 minutes.
 - **Critical Parameter:** Maintain internal temperature between 15 °C and 25 °C. Do not exceed 25 °C to prevent dinitration or oxidative ring opening.[3]
- **Digestion:** Once addition is complete, remove the ice bath. Allow the mixture to stir at room temperature (20–25 °C) for 2–4 hours.
 - **Monitoring:** TLC (Solvent: 20% EtOAc/Hexanes) should show consumption of starting material ($R_f \sim 0.8$) and appearance of the product ($R_f \sim 0.5$).[3]

Phase 4: Workup & Isolation

- **Quenching:** Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[3]
- **Filtration:** Stir for 30 minutes to ensure full precipitation. Filter the solid using a Büchner funnel.[3]
- **Washing:** Wash the filter cake copiously with cold water (3 x 100 mL) until the filtrate is neutral (pH ~ 7). This removes residual acetic/nitric acid which could degrade the product during drying.[3]

Phase 5: Purification

- **Recrystallization:** Transfer the crude yellow solid to a flask.
- **Solvent:** Recrystallize from hot Ethanol (or Methanol). Dissolve at reflux, filter hot if necessary, and cool slowly to 4 °C.

- Drying: Dry the yellow needles in a vacuum desiccator over
or Silica Gel.[3]

Results & Characterization

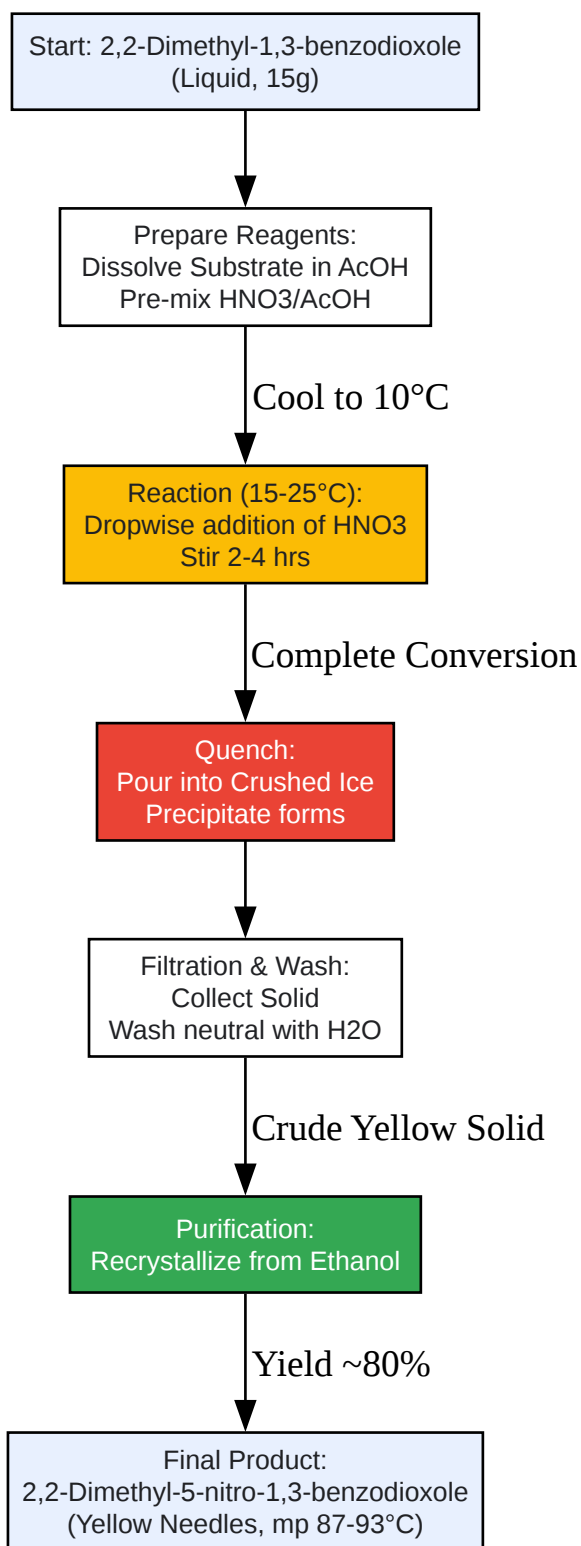
Parameter	Value / Observation
Appearance	Yellow crystalline needles
Yield	75% – 85% (Expected: ~15-16 g)
Melting Point	87 – 93 °C [Ref 1, 2]
Regioselectivity	>95% 5-nitro isomer
Stability	Stable at RT; store away from strong acids.[3][4]

Spectroscopic Data (Typical):

- ¹H NMR (CDCl₃, 400 MHz):
1.72 (s, 6H, 2xCH₃), 6.82 (d, J=8.5 Hz, 1H, H-7), 7.65 (d, J=2.2 Hz, 1H, H-4), 7.88 (dd, J=8.5, 2.2 Hz, 1H, H-6).[3][4]
- Key Feature: The singlet at 1.72 ppm confirms the integrity of the gem-dimethyl ketal ring.[3]

Process Visualization

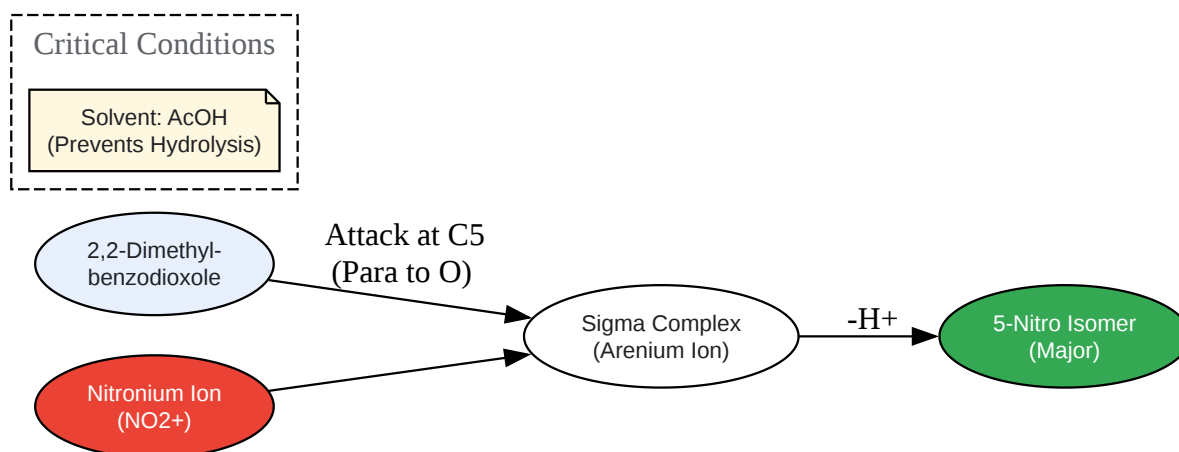
Reaction Workflow Diagram



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Caption: Step-by-step workflow for the chemoselective nitration process.

Mechanism & Regioselectivity



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Caption: Electrophilic Aromatic Substitution pathway highlighting C5 regioselectivity.

Troubleshooting & Expert Tips

- Problem: Oily Product.
 - Cause: Incomplete precipitation or presence of acetic acid.[3]
 - Fix: Scratch the flask walls with a glass rod to induce crystallization while on ice.[3] Ensure the water wash is thorough.[3]
- Problem: Low Yield / Ring Opening.
 - Cause: Temperature exceeded 25 °C or water was present in the reaction mix.[3]
 - Fix: Ensure all glassware is dry.[3] Use Glacial Acetic Acid.[3] Keep the addition rate slow to manage the exotherm.[3]
- Safety Note: Nitration reactions are exothermic and can run away.[3] Never add the organic substrate directly to neat nitric acid.[3] Always dilute the nitrating agent or add it to the substrate solution.[3]

References

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